(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Overview
Description
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroindenamine core with two fluorine atoms at the 5 and 6 positions, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indene derivative, which is then subjected to fluorination.
Reduction: The resulting difluoroindene is then reduced to the corresponding dihydro compound using hydrogenation catalysts like palladium on carbon (Pd/C).
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be further reduced to more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of difluoroindanone or difluoroindanal.
Reduction: Formation of fully saturated amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-2,3-dihydro-1h-inden-1-amine: Lacks the hydrochloride salt form.
5,6-Dichloro-2,3-dihydro-1h-inden-1-amine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2,3-Dihydro-1h-inden-1-amine hydrochloride: Lacks the fluorine atoms.
Uniqueness
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable for medicinal chemistry research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJAIVQJZWBAB-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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